molecular formula C20H20FN3O B12905146 N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine CAS No. 921604-58-2

N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine

Cat. No.: B12905146
CAS No.: 921604-58-2
M. Wt: 337.4 g/mol
InChI Key: XOBOSWIBHWVOCE-UHFFFAOYSA-N
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Description

N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenoxy group, a phenylpropyl chain, and a methylpyrimidinylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxybenzene intermediate.

    Alkylation: The fluorophenoxybenzene intermediate is then subjected to alkylation with a propyl halide in the presence of a strong base to form the 4-(4-fluorophenoxy)phenylpropyl intermediate.

    Pyrimidine ring formation: The final step involves the reaction of the 4-(4-fluorophenoxy)phenylpropyl intermediate with a suitable pyrimidine derivative under acidic or basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a suitable base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenoxy group.

Scientific Research Applications

N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-(4-chlorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine: Similar structure with a chlorine atom instead of fluorine.

    N-(1-(4-(4-bromophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine: Similar structure with a bromine atom instead of fluorine.

    N-(1-(4-(4-methylphenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-(1-(4-(4-fluorophenoxy)phenyl)propyl)-6-methylpyrimidin-4-amine is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

CAS No.

921604-58-2

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C20H20FN3O/c1-3-19(24-20-12-14(2)22-13-23-20)15-4-8-17(9-5-15)25-18-10-6-16(21)7-11-18/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

XOBOSWIBHWVOCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)NC3=NC=NC(=C3)C

Origin of Product

United States

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